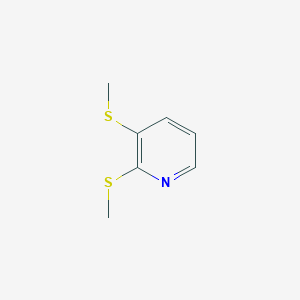
2,3-Bis(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(methylsulfanyl)pyridine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is part of a broader class of pyridine derivatives that have shown significant therapeutic potential. Pyridine-based compounds are known for their ability to interact with biological targets, making them valuable in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives, including 2,3-bis(methylsulfanyl)pyridine. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives with specific substitutions at the 2 and 3 positions of the pyridine ring have demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| 3-Cyano-2-substituted pyridines | Various | Varies | Topoisomerase inhibition |
| Penclomedine | Various | 10.0 | Selective antitumor activity |
Antimicrobial Properties
Pyridine derivatives are also recognized for their antimicrobial activities. The presence of methylsulfanyl groups enhances the lipophilicity and overall bioactivity of these compounds, making them effective against a range of bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridine ring can significantly alter the compound's activity profile.
Key Findings in SAR Studies
- Substitution Effects : The introduction of different functional groups at positions 2 and 3 has been observed to enhance both anticancer and antimicrobial activities.
- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioavailability.
- Target Specificity : Variations in substituents can lead to selective inhibition of specific biological targets, which is essential for reducing off-target effects in therapeutic applications .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound in real-world scenarios.
Case Study: Anticancer Efficacy
A study investigating the effects of various pyridine derivatives on MCF-7 cells demonstrated that compounds with methylsulfanyl substitutions exhibited lower IC50 values compared to their unsubstituted counterparts, indicating a stronger anticancer effect .
Case Study: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, researchers found that this compound showed promising results against MRSA strains that were resistant to conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.
Propriétés
Numéro CAS |
69212-36-8 |
|---|---|
Formule moléculaire |
C7H9NS2 |
Poids moléculaire |
171.3 g/mol |
Nom IUPAC |
2,3-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H9NS2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 |
Clé InChI |
SUAJMRAEAPTQLO-UHFFFAOYSA-N |
SMILES |
CSC1=C(N=CC=C1)SC |
SMILES canonique |
CSC1=C(N=CC=C1)SC |
Key on ui other cas no. |
69212-36-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














